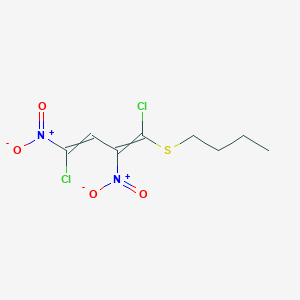
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene is an organosulfur compound characterized by the presence of butylsulfanyl, dichloro, and dinitro functional groups
準備方法
The synthesis of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of butylsulfanyl chloride with 1,4-dichloro-2,4-dinitrobuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)butane: This compound lacks the dichloro and dinitro groups, making it less reactive in certain chemical reactions.
1-(Butylsulfanyl)pentane: Similar to 1-(Butylsulfanyl)butane, but with a longer carbon chain, affecting its physical and chemical properties.
Aminomethoxy derivatives of 1-(Butylsulfanyl)alkanes: These compounds have additional functional groups, such as amino and methoxy groups, which can enhance their biological activities and reactivity. The uniqueness of this compound lies in its combination of butylsulfanyl, dichloro, and dinitro groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
160253-15-6 |
|---|---|
分子式 |
C8H10Cl2N2O4S |
分子量 |
301.15 g/mol |
IUPAC名 |
1-butylsulfanyl-1,4-dichloro-2,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C8H10Cl2N2O4S/c1-2-3-4-17-8(10)6(11(13)14)5-7(9)12(15)16/h5H,2-4H2,1H3 |
InChIキー |
RQYZCGCLHKZJSO-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















